molecular formula C19H27NO2 B4587411 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B4587411
M. Wt: 301.4 g/mol
InChI Key: DTMAZMKJRNMIRQ-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.204179104 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Molecular Properties

Reaction of Bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides

This study focuses on the reaction mechanisms involving bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine, resulting in amino alcohols with a norbornene fragment and sulfonamide group. The major products were obtained through the opening of the oxirane ring, which was determined by various NMR spectroscopy techniques, demonstrating the compound's role in synthesizing complex molecular structures (Kas’yan et al., 2009).

Pharmacokinetics and Metabolism in Preclinical Study

Another aspect of research on related compounds is their pharmacokinetics and metabolism, as seen in the study of S-1, a selective androgen receptor modulator (SARM). This study provides insights into the ideal pharmacokinetic characteristics for propanamide derivatives in preclinical studies, demonstrating low clearance, moderate volume of distribution, and extensive metabolic profiles in rats (Wu et al., 2006).

Experimental and Theoretical Reaction Studies

The experimental and theoretical study on the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with glycidyl ethers sheds light on the structural and regioselectivity aspects of oxirane ring opening, further contributing to understanding the compound's reactivity and potential in synthesizing novel molecules. Quantum chemistry aids in detailing the reaction mechanism, offering a comprehensive view of the molecular interactions involved (Kas’yan et al., 2011).

Biological and Pharmaceutical Applications

Antimicrobial and Antifungal Agents

Research into the derivatives of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide also explores their potential as biocides in petroleum production, demonstrating bactericidal activity against sulfate-reducing bacteria. This application highlights the compound's utility in industrial settings, particularly in preventing bacterial growth that can compromise petroleum production processes (Shatirova et al., 2019).

Inhibition of Cyclooxygenase and Thromboxane A2 Receptor Antagonists

The compound's derivatives have been found to inhibit cyclooxygenase and act as thromboxane A2 receptor antagonists, offering potential pathways for developing novel treatments for conditions mediated by thromboxane A2. This includes the synthesis of 7-oxabicyclo[2.2.1]heptyl carboxylic acids and related compounds with promising inhibitory activity, indicative of therapeutic potentials in cardiovascular diseases and inflammatory conditions (Nakane et al., 1990).

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-12-4-8-17(9-5-12)22-14(3)19(21)20-13(2)18-11-15-6-7-16(18)10-15/h4-5,8-9,13-16,18H,6-7,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMAZMKJRNMIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.